2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, an ethanesulfonyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, while the sulfonyl group may enhance binding affinity. The morpholine moiety can also contribute to the compound’s overall activity by affecting its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-2-23(20,21)15-16-12-5-3-4-6-13(12)18(15)11-14(19)17-7-9-22-10-8-17/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUHXLSLJMXUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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